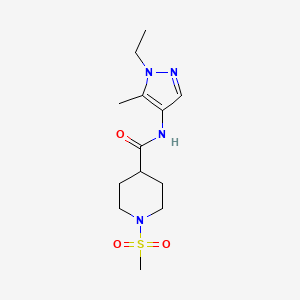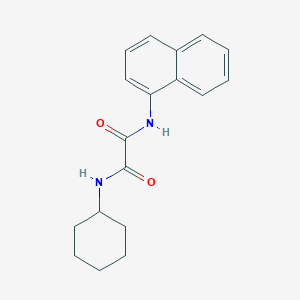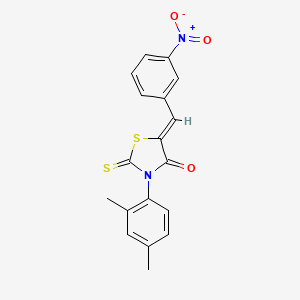![molecular formula C23H24N2O4S B4725859 N-(2-methylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4725859.png)
N-(2-methylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide
Übersicht
Beschreibung
N-(2-methylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It also inhibits the activity of angiotensin-converting enzyme, which is involved in the regulation of blood pressure. Additionally, it has been shown to activate the peroxisome proliferator-activated receptor gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of inflammatory cytokines and oxidative stress markers. It also improves the function of endothelial cells and reduces the formation of atherosclerotic plaques. Additionally, it has been shown to improve insulin sensitivity and reduce lipid accumulation in adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one limitation is the lack of studies on its long-term effects and potential side effects.
Zukünftige Richtungen
For the research on N-(2-methylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide include further studies on its potential applications in cancer research, cardiovascular diseases, and neurological disorders. Additionally, more studies are needed to investigate its long-term effects and potential side effects. Further research is also needed to optimize the synthesis method and improve the potency and specificity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been studied for its potential applications in various fields such as cancer research, cardiovascular diseases, and neurological disorders. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular diseases, it has been studied for its potential to reduce blood pressure and improve endothelial function. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18-7-5-6-10-22(18)25-23(26)17-29-20-11-13-21(14-12-20)30(27,28)24-16-15-19-8-3-2-4-9-19/h2-14,24H,15-17H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHLXGDICDBJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4725778.png)
![N-[2-(allyloxy)benzyl]-N,N',N'-triethyl-1,2-ethanediamine](/img/structure/B4725780.png)

![[3-amino-6-(4-fluorophenyl)-4-phenylthieno[2,3-b]pyridin-2-yl](cyclopropyl)methanone](/img/structure/B4725823.png)

![ethyl 5-ethyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4725833.png)
![N-(2,6-difluorobenzyl)-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4725834.png)
![methyl 2-[({[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4725842.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4725852.png)
![4-(ethoxycarbonyl)benzyl 4-{[(2-methylphenyl)amino]methyl}benzoate](/img/structure/B4725858.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4725867.png)

![5-[(4-ethoxy-1-naphthyl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4725883.png)